![molecular formula C13H19N3O B2937844 (4R,6R)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene CAS No. 2241107-57-1](/img/structure/B2937844.png)
(4R,6R)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,6R)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene is a useful research compound. Its molecular formula is C13H19N3O and its molecular weight is 233.315. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(4R,6R)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tricyclic structure with a unique arrangement of nitrogen atoms that contribute to its biological activity. The presence of the ethoxy group enhances solubility and may influence receptor interactions.
Anticancer Properties
Recent studies have shown that derivatives of triazatricyclo compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have demonstrated potent inhibition against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 0.20 | Inhibition of PI3K/mTOR pathway |
MCF-7 (Breast Cancer) | 1.25 | Induction of apoptosis via AKT suppression |
HeLa (Cervical Cancer) | 1.03 | Cell cycle arrest and apoptosis |
These findings suggest that the compound may inhibit key signaling pathways involved in cancer cell proliferation and survival .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. A recent study indicated that derivatives modulating AMPA receptors could enhance cognitive function and provide neuroprotection in models of brain injury. The binding affinity of these compounds to AMPA receptors was assessed using radioligand-binding studies, revealing promising results for cognitive enhancement .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Modulation : The compound acts as an allosteric modulator at glutamate receptors, which are crucial for synaptic transmission and plasticity.
- Inhibition of Kinases : It inhibits key kinases involved in cancer cell signaling pathways such as PI3K and mTOR.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by downregulating survival signals like AKT.
Case Studies
- Synthesis and Evaluation : A study synthesized several triazatricyclo derivatives and evaluated their biological activity against cancer cell lines. The results indicated that modifications to the triazine core significantly influenced their potency against different cancer types .
- Neuroprotective Studies : In vivo models demonstrated that compounds similar to this compound improved cognitive outcomes following induced brain injuries in mice .
Analyse Chemischer Reaktionen
Stability and Degradation
The ethoxy group at position 4 introduces susceptibility to acid-catalyzed hydrolysis , a common reaction for ethers. Hydrogen bonding interactions (e.g., C–H···O) observed in related tricyclic systems stabilize the crystal lattice but may reduce solubility in nonpolar media . Thermal stability is inferred from the melting point of a similar compound (293 K) , suggesting moderate thermal resilience.
Ethoxy Group (C₄H₁₀O)
-
Nucleophilic substitution : Likely reactive under SN2 conditions with strong nucleophiles (e.g., NaI in acetone).
-
Oxidative cleavage : Possible degradation pathway via ozone or peroxides to yield carboxylic acid derivatives.
Triaza Core
-
Protonation : The nitrogen-rich framework may undergo protonation in acidic media, altering electronic properties.
-
Coordination chemistry : Potential ligand behavior for transition metals (e.g., Pd, Zn) in catalytic systems .
Derivatization Potential
Patent WO2011036280A1 highlights benzoxazepin derivatives as kinase inhibitors, suggesting that similar triazatricyclic compounds could undergo alkylation or acylation at nitrogen centers to modulate bioactivity . Example modifications include:
-
Methylation : Using methyl iodide/K₂CO₃.
-
Sulfonylation : Tosyl chloride in pyridine.
Challenges in Reaction Optimization
-
Steric hindrance : The fused tricyclic system restricts access to reactive sites, necessitating high-temperature or microwave-assisted conditions.
-
Regioselectivity : Competing reaction pathways may arise due to multiple nitrogen centers, requiring directing groups or catalysts.
Eigenschaften
IUPAC Name |
(4R,6R)-4-ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-17-12-6-11-8-14-7-10-4-3-5-15-13(10)16(11)9-12/h3-5,11-12,14H,2,6-9H2,1H3/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISBFYZNOQXJTR-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2CNCC3=C(N2C1)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C[C@@H]2CNCC3=C(N2C1)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.